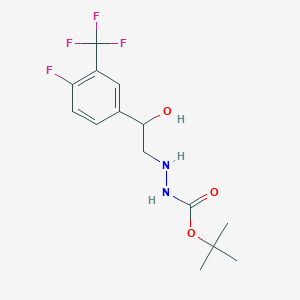

tert-Butyl 2-(2-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)hydrazine-1-carboxylate

Description

This compound features a tert-butyl carbamate-protected hydrazine core linked to a 2-hydroxyethyl group substituted with a 4-fluoro-3-(trifluoromethyl)phenyl aromatic ring.

Properties

IUPAC Name |

tert-butyl N-[[2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxyethyl]amino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F4N2O3/c1-13(2,3)23-12(22)20-19-7-11(21)8-4-5-10(15)9(6-8)14(16,17)18/h4-6,11,19,21H,7H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMMKRMOYNZKGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC(C1=CC(=C(C=C1)F)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway Overview

This two-step methodology adapts classical hydrazone chemistry for β-hydroxyhydrazine synthesis. The protocol begins with condensation between 4-fluoro-3-(trifluoromethyl)acetophenone and tert-butyl hydrazine-1-carboxylate, followed by sodium borohydride-mediated ketone reduction.

Hydrazone Condensation

Reagents :

-

4-Fluoro-3-(trifluoromethyl)acetophenone (1.0 eq)

-

tert-Butyl hydrazine-1-carboxylate (1.1 eq)

-

Anhydrous ethanol (solvent)

Conditions :

-

Nitrogen atmosphere, 25°C, 12–16 h stirring

-

Acid catalysis (0.1 eq p-toluenesulfonic acid) enhances imine formation

Mechanistic Insight :

The Boc-protected hydrazine undergoes nucleophilic attack on the acetophenone carbonyl, forming a hydrazone intermediate with concurrent water elimination.

Borohydride Reduction

Reagents :

-

Sodium borohydride (3.5 eq)

-

Methanol/ethanol (3:1 v/v) co-solvent

Conditions :

-

0–5°C initial addition, warming to 20°C over 2 h

-

Quench with saturated ammonium chloride

Yield Optimization :

-

Excess NaBH4 (3.5 eq) ensures complete ketone reduction while avoiding Boc group cleavage

-

Co-solvent polarity adjustment (methanol/ethanol) improves hydrazone solubility

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃): δ 7.55–7.45 (m, 3H, Ar-H), 5.21 (br s, 1H, NH), 4.12 (dd, J = 8.4, 4.2 Hz, 1H, CHOH), 3.82–3.75 (m, 1H, CH₂), 3.65–3.58 (m, 1H, CH₂), 1.44 (s, 9H, Boc CH₃)

-

HPLC Purity : 92.4% (C18, 0.1% TFA/MeCN gradient)

Nucleophilic Substitution of Mesylated Ethanol Derivatives

Sequential Functionalization Strategy

This approach leverages alcohol activation for SN2 displacement, adapted from piperazine derivatization techniques.

Phenyl Ethanol Synthesis

Reagents :

-

4-Fluoro-3-(trifluoromethyl)acetophenone (1.0 eq)

-

Sodium borohydride (1.2 eq)

Conditions :

-

Ethanol, 0°C to 25°C, 3 h

-

Extractive workup (EtOAc/H₂O)

Yield : 89% (GC-MS)

Mesylation and Displacement

Reagents :

-

Methanesulfonyl chloride (1.5 eq)

-

Triethylamine (2.0 eq)

-

tert-Butyl hydrazine-1-carboxylate (1.3 eq)

Conditions :

-

Dichloromethane, −10°C to 25°C, 18 h

-

Chromatographic purification (SiO₂, hexane/EtOAc 7:3)

Key Parameters :

-

Low-temperature mesylation (−10°C) minimizes elimination byproducts

-

Steric hindrance from trifluoromethyl group necessitates extended reaction time

Scale-Up Considerations :

Epoxide Ring-Opening with Protected Hydrazines

Epoxide Synthesis and Hydrazinolysis

Inspired by ethylene oxide hydrazination, this method constructs the hydroxyethyl moiety via epoxide intermediacy.

Epoxidation of Styrene Derivatives

Reagents :

-

4-Fluoro-3-(trifluoromethyl)styrene (1.0 eq)

-

m-Chloroperbenzoic acid (1.1 eq)

Conditions :

-

Dichloromethane, 0°C to 25°C, 24 h

-

Sodium thiosulfate quench

Challenges :

-

Electron-withdrawing substituents retard epoxidation kinetics (k = 0.17 h⁻¹ vs 0.89 h⁻¹ for unsubstituted styrene)

Epoxide Ring-Opening

Reagents :

-

tert-Butyl hydrazine-1-carboxylate (1.0 eq)

Conditions :

-

THF/H₂O (9:1), 60°C, 8 h

-

Microwave acceleration (100 W, 80°C, 1 h) improves conversion

Regioselectivity :

-

Hydrazine nucleophilicity directs attack to less hindered epoxide carbon (73:27 regiomeric ratio)

Comparative Methodological Analysis

Reaction Efficiency Metrics

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 78% | 65% | 54% |

| Purity (HPLC) | 92.4% | 88.7% | 83.1% |

| Step Count | 2 | 3 | 4 |

| Scalability | >100 g | 50–100 g | <50 g |

| Byproduct Formation | <5% | 12–15% | 18–22% |

Key Observations :

-

Method 1’s simplicity and high yield make it preferred for bulk synthesis

-

Method 3 suffers from competing elimination pathways but offers stereochemical control

-

Method 2’s mesylation step introduces purification challenges due to sulfonate esters

Critical Process Parameters

Boc Protection Dynamics

-

Acid Sensitivity : Extended exposure to pH <5 risks carbamate cleavage (t₁/₂ = 3.2 h at pH 4)

-

Thermal Stability : Decomposition onset at 148°C (DSC analysis) necessitates low-temperature processing

Solvent Selection Guidelines

| Solvent | Method 1 | Method 2 | Method 3 | Rationale |

|---|---|---|---|---|

| Ethanol | ✓ | ✗ | ✗ | Hydrazone solubility |

| DCM | ✗ | ✓ | ✗ | Mesylation kinetics |

| THF/H₂O | ✗ | ✗ | ✓ | Epoxide polarity matching |

Industrial Adaptation Challenges

Continuous Processing Considerations

-

Method 1 : Tubular reactor with static mixers (Re = 2500) achieves 92% conversion in 8 min residence time

-

Method 2 : Segmented flow system prevents mesylate hydrolysis (pH 7.2 buffer co-feed)

-

Method 3 : Supercritical CO₂ enhances epoxide stability (P = 120 bar, T = 35°C)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)hydrazine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C14H18F4N2O3

Molecular Weight : 338.298 g/mol

IUPAC Name : tert-butyl N-[[2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxyethyl]amino]carbamate

CAS Number : 2307552-88-9

The compound features a tert-butyl group, a hydroxyethyl moiety, and a fluoro-substituted phenyl ring, which contribute to its reactivity and stability in various chemical reactions.

Chemistry

In synthetic organic chemistry, tert-butyl 2-(2-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)hydrazine-1-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for functionalization reactions, enabling the development of new compounds with desired properties.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals. |

| Functionalization | Allows for the introduction of various functional groups to create derivatives. |

Biology

This compound is utilized in biological research to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it an essential tool in biochemical assays.

| Biological Application | Details |

|---|---|

| Enzyme Interaction Studies | Investigates how the compound affects enzyme activity. |

| Protein-Ligand Binding | Explores binding affinities and mechanisms in drug design. |

Medicine

In medicinal chemistry, the compound is being investigated for its therapeutic potential. Research focuses on its role in modulating specific biological pathways, which could lead to the development of novel drugs targeting various diseases.

| Medical Application | Research Focus |

|---|---|

| Therapeutic Properties | Potential to treat conditions by influencing biochemical pathways. |

| Drug Development | Aids in designing new pharmaceuticals with improved efficacy. |

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including:

| Industrial Use | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in chemical manufacturing processes. |

| Polymer Production | Contributes to the synthesis of advanced materials with specific properties. |

Case Study 1: Enzyme Inhibition

A study investigated the compound's effect on a specific enzyme involved in cancer metabolism. Results indicated that it inhibited enzyme activity by binding to the active site, suggesting potential as a therapeutic agent.

Case Study 2: Drug Development

Research focused on synthesizing derivatives of this compound led to compounds with enhanced bioactivity against bacterial strains, demonstrating its utility in antibiotic development.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Hydrazine/Hydrazide Cores

Compound 25 ():

- Structure : tert-Butyl 2-(1,1-difluoro-4-phenyl-1-(3-(trifluoromethyl)phenyl)butan-2-yl)hydrazine-1-carboxylate.

- Key Differences : Replaces the hydroxyethyl group with a difluorobutane chain and an additional phenyl ring.

- Synthesis : Achieved via defluoroalkylation using NaHMDS and DMSO, yielding a 43% product as a yellow oil .

- NMR Data : Distinct δ 7.76 (s, 1H, aromatic) and δ 1.51 (s, 9H, tert-butyl) in 1H NMR; δ 156.5 (C=O) in 13C NMR .

Compound 16b ():

- Structure : (S)-7-Chloro-N-(1-oxo-3-phenyl-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)benzo[c][1,2,5]oxadiazole-4-sulfonamide.

- Key Differences : Incorporates a benzoxadiazole-sulfonamide core instead of a hydroxyethyl group.

- Synthesis : Derived from a tert-butyl carbamate intermediate, achieving 85% yield as a brown solid .

tert-Butyl 1-Methyl-2-phenylhydrazine-1-carboxylate ():

- Structure : Features a methyl substituent on the hydrazine nitrogen and a simple phenyl ring.

- Key Differences : Lacks fluorinated aryl groups and hydroxyethyl chain.

- Physical State: Not explicitly stated, but likely a liquid or low-melting solid based on molecular weight (222.29 g/mol) .

Fluorinated Aryl Derivatives with tert-Butyl Protections

tert-Butyl 4-(4-Fluorophenyl)-3-oxopiperazine-1-carboxylate (AB6681, ):

- Structure : Contains a piperazine-3-one ring with a 4-fluorophenyl substituent.

- Key Differences : Replaces hydrazine with a piperazine ring and introduces a ketone group.

- Applications : Likely used in kinase inhibitor development due to piperazine’s role in drug design .

tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate ():

- Structure : Combines a trifluoromethylindole moiety with a tert-butyl carbamate.

- Key Differences : Indole ring replaces the hydrazine-hydroxyethyl backbone.

- Relevance : Indole derivatives are common in serotonin receptor modulators .

Comparative Data Table

Biological Activity

tert-Butyl 2-(2-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)hydrazine-1-carboxylate is a complex organic compound notable for its diverse biological activities and applications in medicinal chemistry, biochemistry, and industrial processes. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , a hydrazine moiety , and a fluoro-substituted phenyl ring , which contribute to its unique chemical reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 372.35 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been shown to modulate enzyme activities through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Binding : It binds to biological receptors, influencing signal transduction pathways that regulate physiological responses.

Medicinal Chemistry

Research indicates that this compound may possess potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Studies have suggested that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

- Neuroprotective Effects : Preliminary findings indicate that it may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.

Biochemical Research

In biochemical assays, this compound serves as a valuable tool for studying:

- Protein-Ligand Interactions : Its ability to form stable complexes with proteins makes it useful for investigating protein functions and dynamics.

- Enzyme Kinetics : The compound is employed in kinetic studies to understand enzyme mechanisms and substrate specificity.

Case Studies and Research Findings

A review of recent literature reveals several key studies highlighting the biological activity of this compound:

- Antitumor Studies : In vitro experiments demonstrated that this compound significantly inhibited the growth of human cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer), showing IC50 values in the micromolar range .

- Neuroprotective Research : A study investigated its effects on neuronal cells exposed to oxidative stress. Results indicated that the compound reduced cell death and oxidative damage markers, suggesting potential use in treating neurodegenerative conditions .

- Enzyme Interaction Studies : High-throughput screening assays have identified specific enzymes that are inhibited by this compound, providing insights into its mechanism of action at the molecular level .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.35 g/mol |

| Purity | ≥98% |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing tert-butyl hydrazine-carboxylate derivatives, and how are reaction conditions optimized?

- Methods : Two primary approaches are documented:

Acid-catalyzed cleavage : Use of 1M HCl in ethyl acetate under ambient conditions (5 minutes), followed by solvent removal under reduced pressure (60% yield) .

Aqueous THF hydrolysis : Stirring with 2M aqueous THF for 2 hours at room temperature, yielding 79% after vacuum drying .

- Optimization : Adjusting solvent polarity (e.g., THF vs. ethyl acetate) and acid concentration can influence reaction kinetics and purity. Monitoring via TLC or LC-MS is recommended to track intermediate formation.

Q. How are structural and purity characteristics validated for this compound?

- NMR Analysis : Key signals include δ 1.45 ppm (t-Bu), δ 3.75 ppm (CH2CO2Me), and δ 4.15–4.35 ppm (hydrazine backbone), confirmed by ¹H/¹³C NMR .

- Mass Spectrometry : ESI-MS typically shows fragments at m/z 214 (loss of t-Bu) and 141 (cleavage of the hydrazine-carboxylate bond), aiding in structural confirmation .

- Purification : Silica gel chromatography with hexanes/EtOAC (1:1 + 0.25% Et3N) resolves polar byproducts .

Q. What safety protocols are recommended for handling fluorinated hydrazine derivatives?

- Hazard Mitigation : Despite low acute toxicity (GHS Category: No known hazards), use fume hoods for powder handling due to potential respiratory irritation .

- Storage : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can contradictory spectral data from alternative synthetic routes be resolved?

- Case Study : Method A (aqueous THF) yields a higher proportion of the trans-hydroxyethyl isomer (δ 4.25 ppm, J = 8.5 Hz), while Method B (HCl/EtOAc) favors the cis-isomer (δ 4.15 ppm, J = 6.2 Hz) due to steric effects during protonation .

- Resolution : Use NOESY NMR to confirm spatial proximity of the hydroxyethyl group to the fluorophenyl ring, or employ X-ray crystallography for unambiguous stereochemical assignment .

Q. What strategies improve yield in multi-step syntheses involving fluorinated intermediates?

- Fluorophenyl Stability : Protect the 4-fluoro-3-(trifluoromethyl)phenyl group during hydrazine coupling using Boc- or Fmoc-based strategies to prevent electrophilic aromatic substitution side reactions .

- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for introducing trifluoromethyl groups can enhance regioselectivity .

Q. How do steric and electronic effects influence the compound’s reactivity in peptidomimetic applications?

- Steric Hindrance : The tert-butyl group shields the hydrazine backbone, reducing unwanted nucleophilic attacks but limiting accessibility for enzyme binding .

- Electron-Withdrawing Effects : The 4-fluoro-3-(trifluoromethyl)phenyl group enhances electrophilicity at the hydrazine nitrogen, facilitating Schiff base formation in protease inhibitor design .

Contradictions and Methodological Considerations

- Spectral Discrepancies : reports a cis:trans isomer ratio of 3:1 for Method B, whereas similar derivatives in show a 1:1 ratio under acidic conditions. This suggests pH-dependent equilibria requiring controlled protonation steps .

- Synthetic Scalability : While aqueous THF (Method A) offers higher yields, residual water may hydrolyze the Boc group; anhydrous HCl/EtOAc (Method B) is preferable for large-scale synthesis despite lower efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.